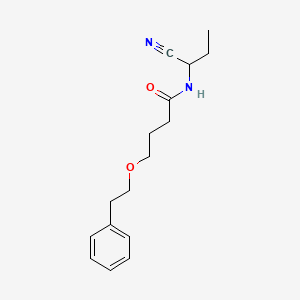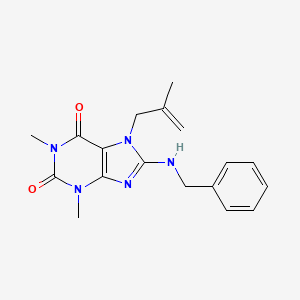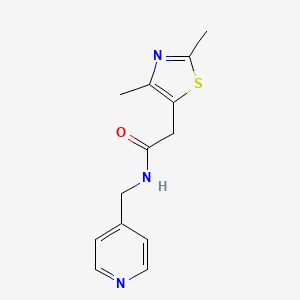![molecular formula C20H15N7OS B2993395 N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)噻吩-2-甲酰胺 CAS No. 1005950-73-1](/img/structure/B2993395.png)
N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidines involves a series of reactions. For instance, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized in a single step via condensation of carboxamide with some aromatic aldehydes .科学研究应用
合成与表征
类似于 N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)噻吩-2-甲酰胺的新型衍生物的合成和表征已得到广泛的研究。例如,已经合成了新型噻吩并吡唑衍生物,展示了用于创建氨基酰胺衍生物、硫醇化合物及其 S-烷基化对应物的创新方法。这些化合物已使用光谱分析(包括 FT-IR、1H-NMR 和质谱)进行了表征,表明了对其在科学研究中应用至关重要的详细结构理解(Ahmed F. Ahmed 等,2018)。
抗癌和抗炎应用
一些衍生物已被合成用于评估作为抗癌和抗 5-脂氧合酶剂,突出了这些化合物的潜在治疗应用。6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮的合成及其对癌细胞系细胞毒活性以及 5-脂氧合酶抑制活性的筛选表明这些衍生物的生物医学相关性(A. Rahmouni 等,2016)。
抗菌应用
已经探索了合成化合物的抗菌潜力,包括具有噻吩并嘧啶结构的化合物。使用噻吩-2-甲酰胺衍生物合成新的抗生素和抗菌药物突出了此类化合物在解决微生物耐药性和开发新疗法中的重要性(G. Ahmed,2007)。
抗病毒和酶抑制
衍生物还经过抗病毒活性和酶抑制剂的测试,例如源自噻吩并[2,3-d]-嘧啶衍生物的 SARS-CoV 3C 样蛋白酶抑制剂。这些研究展示了这些化合物在开发新抗病毒药物中的潜力,这在应对新发病毒性疾病的背景下尤为重要(Amira S. Abd El-All 等,2016)。
杂环化学
该化合物及其衍生物是杂环化学中不可或缺的一部分,促进了新型双环和三环化合物的合成。这强调了这些化合物的多功能性和重要性,它们能够创造出在各种科学学科中具有潜在应用的新化学实体(Y. Mabkhot 等,2015)。
作用机制
Target of Action
The primary targets of this compound are protein kinases such as the epidermal growth factor receptor (EGFR) , the fibroblast growth factor receptor (FGFR) , the insulin receptor (IR) , and the vascular endothelial growth factor receptor (VEGFR) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. For instance, EGFR, FGFR, IR, and VEGFR are all involved in the MAPK/ERK pathway , a key regulator of cell division and survival . By inhibiting these receptors, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well distributed throughout the body
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of key signaling pathways involved in cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets . Additionally, factors such as the patient’s overall health, diet, and lifestyle can also influence the compound’s effectiveness and side effects.
生化分析
Biochemical Properties
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, it may interact with other biomolecules such as DNA and RNA, affecting gene expression and cellular metabolism.
Cellular Effects
The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and metabolic processes. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, it can alter cell signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. The compound’s impact on gene expression includes upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, inhibiting their activity and thus blocking cell cycle progression . This binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can inhibit other enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects on cancer cells. Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing sustained inhibition of target enzymes . Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with persistent inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either retain biological activity or be excreted from the body. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization within cells can affect its activity and function, with higher concentrations observed in the nucleus and cytoplasm. Binding to plasma proteins can also influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is crucial for its activity. It is predominantly localized in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling proteins. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its therapeutic potential.
属性
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c1-13-10-17(24-20(28)16-8-5-9-29-16)27(25-13)19-15-11-23-26(18(15)21-12-22-19)14-6-3-2-4-7-14/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJKDSCVJZZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)





![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)

